2-[(2-Methoxyethyl)amino]acetic acid hydrochloride
Overview
Description
2-[(2-Methoxyethyl)amino]acetic acid hydrochloride is a chemical compound with the CAS Number: 1311313-64-0 . It has a molecular weight of 169.61 . The IUPAC name for this compound is (2-methoxyethyl)glycine hydrochloride . It is typically stored at room temperature . The compound is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for 2-[(2-Methoxyethyl)amino]acetic acid hydrochloride is1S/C5H11NO3.ClH/c1-9-3-2-6-4-5(7)8;/h6H,2-4H2,1H3,(H,7,8);1H
. The InChI key is XBCWQWKHOGWBDA-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
The physical form of 2-[(2-Methoxyethyl)amino]acetic acid hydrochloride is a powder . It is stored at room temperature .Scientific Research Applications
Organic Chemistry
“2-[(2-Methoxyethyl)amino]acetic acid hydrochloride” is a chemical compound with the CAS Number: 1311313-64-0 . It is used in the field of organic chemistry .
Application
One application of this compound is in the ring-opening reaction of epoxides with amines . This process provides β-amino alcohols in high yields with excellent regioselectivity . Importantly, this epoxide ring-opening protocol can be used for the introduction of amines in natural products during late-stage transformations .
Method of Application
The method involves a metal- and solvent-free acetic acid-mediated ring-opening reaction of epoxides with amines . This process is environmentally friendly due to its metal- and solvent-free conditions .
Results or Outcomes
The outcomes of this process are β-amino alcohols, which are important building blocks for the synthesis of a wide range of biologically active natural and synthetic products, such as natural alkaloids, unnatural amino acids, chiral auxiliaries, and pharmaceuticals . The reaction yields are high and the regioselectivity is excellent .
Occupational and Environmental Health
“2-[(2-Methoxyethyl)amino]acetic acid hydrochloride” is related to “2-(2-methoxyethoxy)ethanol” (also known as diethylene glycol monomethyl ether), which is used as an anti-icing agent in the formulation of jet fuel JP-8 .
Application
The urinary metabolite of “2-(2-methoxyethoxy)ethanol”, known as (2-methoxyethoxy)acetic acid (MEAA), has been demonstrated to be a useful biomarker of exposure to jet fuel JP-8 . This is significant because JP-8 is the main battlefield fuel for all military operations in the United States Armed Forces and represents the single largest chemical exposure in Department of Defense personnel .
Method of Application
MEAA was used to measure exposure of jet propulsion fuel 8 (JP-8) in United States Air Force (USAF) personnel working at six airbases within the United States . Post-shift urine specimens from various personnel including high, moderate, and low exposure workgroup categories were collected and analyzed by a gas chromatographic-mass spectrometric test method .
Results or Outcomes
The study found that urinary MEAA can be used as an accurate biomarker of exposure for JP-8 workers and clearly distinguished the differences in JP-8 exposure by workgroup category . The number of samples detected as positive for MEAA exposure were significantly higher in the high exposure category compared to the moderate and low exposure categories .
Pharmaceutical Testing
“2-[(2-Methoxyethyl)amino]acetic acid hydrochloride” is used in pharmaceutical testing .
Application
This compound is used as a reference standard in pharmaceutical testing . Reference standards are important in pharmaceutical testing as they provide a defined reference point against which other substances can be compared .
Method of Application
The compound is used as a reference standard in various analytical techniques used in pharmaceutical testing, such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS) . These techniques are used to identify and quantify the active pharmaceutical ingredient (API) in a drug product .
Results or Outcomes
The use of “2-[(2-Methoxyethyl)amino]acetic acid hydrochloride” as a reference standard helps ensure the accuracy and reliability of pharmaceutical testing . This contributes to the quality assurance of pharmaceutical products, ensuring that they are safe and effective for use .
Safety And Hazards
The safety information for 2-[(2-Methoxyethyl)amino]acetic acid hydrochloride indicates that it has the GHS07 pictogram . The signal word is "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-(2-methoxyethylamino)acetic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c1-9-3-2-6-4-5(7)8;/h6H,2-4H2,1H3,(H,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCWQWKHOGWBDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methoxyethyl)amino]acetic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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